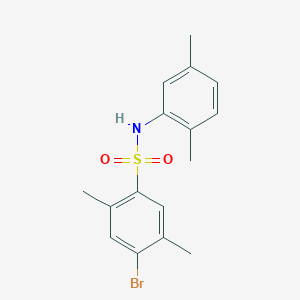

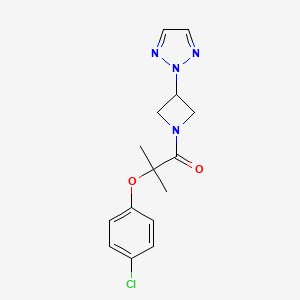

![molecular formula C9H8N2O2S B2373455 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione CAS No. 76872-76-9](/img/structure/B2373455.png)

2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione (DOT) is a powerful and versatile compound with a wide range of applications in scientific research. It is a bicyclic compound that is composed of two fused rings of five and seven atoms, respectively. The structure of DOT is highly stable and is resistant to hydrolysis and oxidation. DOT has been used as a reagent in many different types of chemical reactions and has been studied extensively for its potential uses in various scientific fields.

科学的研究の応用

Synthesis and Stability

- 2,4-Diaza-1,2,3,4,5,6,7,8-octahydro-5-thiacyclopenta[a]indene-1,3-dione, related to 2-methyl-2,4-diaza indenes, demonstrates enhanced stability in dilute acid, neutral aqueous solution, and against aerial oxidation compared to 2-methyl-2-azaindene. These compounds are aromatic systems with significant base properties, exhibiting protonation on nitrogen atoms and resonance-stabilized cations (Armarego, Milloy, & Sharma, 1972).

Spectral Properties and Resonance

- The spectral data of compounds like 2-Diazo-4-cyclopentene-1,3-dione suggest differences in resonance contributions of canonical forms, highlighting the importance of the enolate form in understanding the resonance characteristics of similar compounds (Oda, Kasai, & Kitahara, 1977).

Intramolecular Reactions and Stability

- Novel compounds such as 2,4-diazabicyclo[3.3.0]octane-3,7-diones have been prepared via intramolecular Michael-type cyclization. The stability of these bicyclic systems, including 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one, correlates with their structure, offering insights into the behavior of related diaza compounds (Harris, 1980).

Applications in Heterocyclic Chemistry

- The synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and related compounds demonstrates the utility of 2,4-Diaza compounds in creating heterocyclic structures, which are crucial in various chemical applications (Abdel-Rahman, 1993).

Crystal and Molecular Structure Analysis

- Research on diaza compounds like 1,8-diaza-11,14-dioxacyclohexadeca-2,7-dione provides valuable data on their solid-state and solution behaviors, contributing to the understanding of molecular and crystal structures of complex organic compounds (Gluziński et al., 1991).

Reactions with Isocyanates and Isothiocyanates

- Studies on the reaction of thiazolidine and tetrahydro-thiazine acid esters with isocyanates and isothiocyanates, leading to diazabicyclo octane diones, illustrate the reactivity of diaza compounds in creating new heterocyclic structures (Eremeev et al., 1985).

Kinetic and Thermodynamic Studies

- The urethane reaction based on 1,3-diazetidine-2,4-dione demonstrates the potential of diaza compounds in polymerization processes, providing insights into their kinetic and thermodynamic properties (Gong et al., 2014).

特性

IUPAC Name |

7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-7-6-4-2-1-3-5(4)14-8(6)11-9(13)10-7/h1-3H2,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBORRFYRBETEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

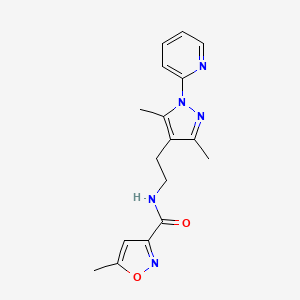

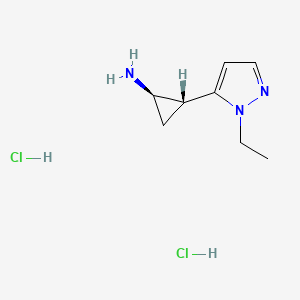

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)

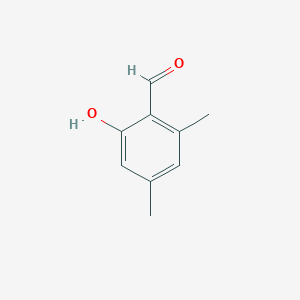

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)

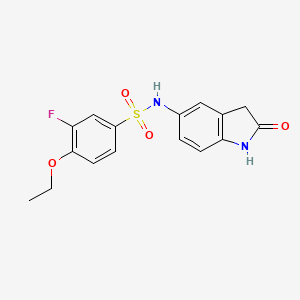

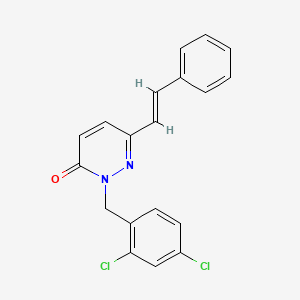

![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)

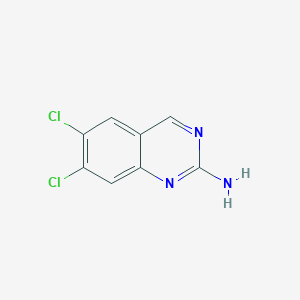

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)